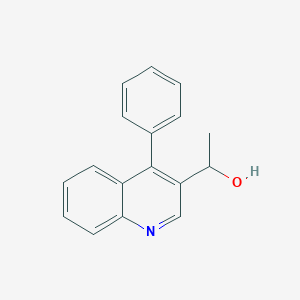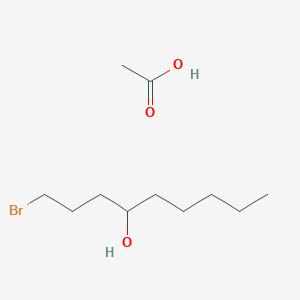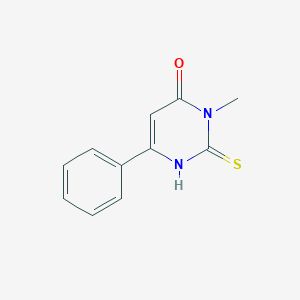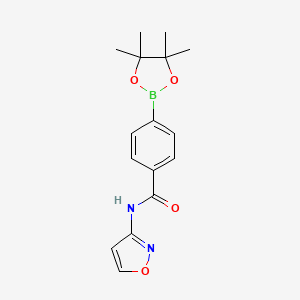
Ethyl 3-(4-aminocyclohexyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-aminocyclohexyl)propanoate is an organic compound that belongs to the class of esters. It features a cyclohexyl ring substituted with an amino group and an ethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-aminocyclohexyl)propanoate can be synthesized through the esterification of 3-(4-aminocyclohexyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-aminocyclohexyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(4-aminocyclohexyl)propanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: 3-(4-aminocyclohexyl)propanoic acid and ethanol.
Reduction: 3-(4-aminocyclohexyl)propanol.
Substitution: Derivatives with different alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-aminocyclohexyl)propanoate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It can be used to study the effects of cyclohexyl derivatives on biological systems
Wirkmechanismus
The mechanism of action of ethyl 3-(4-aminocyclohexyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active 3-(4-aminocyclohexyl)propanoic acid, which can interact with various pathways in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(4-aminocyclohexyl)propanoate: Contains an ethyl ester group and an amino-substituted cyclohexyl ring.
Ethyl 3-(4-aminocyclohexyl)butanoate: Similar structure but with a butanoate ester group.
Mthis compound: Similar structure but with a methyl ester group.
Uniqueness
This compound is unique due to its specific combination of an ethyl ester group and an amino-substituted cyclohexyl ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C11H21NO2 |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
ethyl 3-(4-aminocyclohexyl)propanoate |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h9-10H,2-8,12H2,1H3 |
InChI-Schlüssel |
GXDMACATIQSXAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)


![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)

![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)





